Here are some areas of scientific research where 1-Fluoro-4-iodobenzene is used:
1-FIB is a valuable intermediate in the synthesis of various other organic compounds. Its reactive sites, the fluorine and iodine atoms, can be readily substituted with other functional groups, allowing researchers to create new molecules with desired properties. For example, 1-FIB can be used as a starting material for the synthesis of pharmaceuticals, agrochemicals, and electronic materials. PubChem, 1-Fluoro-4-iodobenzene:
1-Fluoro-4-iodobenzene is an aromatic organic compound with the chemical formula C6H4FI. It is a derivative of benzene where a fluorine atom is attached at the first position (para position) and an iodine atom is attached at the fourth position. This compound is a colorless liquid at room temperature [].
1-Fluoro-4-iodobenzene finds application as an intermediate in the synthesis of various organic molecules, particularly pharmaceuticals and functional materials [].
The key feature of 1-Fluoro-4-iodobenzene is its aromatic ring structure. The six carbon atoms in the ring exhibit sp2 hybridization, forming a delocalized pi-electron cloud responsible for the aromatic character. The presence of fluorine and iodine atoms as substituents disrupts the electron distribution within the ring. Fluorine, being a strong electron-withdrawing group, slightly reduces the electron density in the ring. In contrast, iodine, a bulky electron-donating group, has a more significant effect, introducing a positive charge character at the ortho and para positions relative to itself (positions 2, 4, 5, and 6). This difference in electronic character between the substituents can influence the reactivity of the molecule.
Several reactions involving 1-Fluoro-4-iodobenzene are crucial in scientific research:
Balanced chemical equation for the Schiemann reaction:
4-FC6H4NH2 + NaNO2 + 2 HCl -> 4-FC6H4N+N+Cl- + 2 H2O (diazotization)
4-FC6H4N+N+Cl- + KI -> 4-FC6H4I + N2 + KCl (coupling)
The C-F bond in 1-Fluoro-4-iodobenzene is relatively inert compared to the C-I bond. Due to the electron-withdrawing nature of fluorine, nucleophilic substitution reactions typically target the carbon bonded to iodine. Depending on the reaction conditions, various functional groups can be introduced, replacing the iodine atom.
Transition metal-mediated cross-coupling reactions are powerful tools for incorporating 1-Fluoro-4-iodobenzene into complex organic molecules. These reactions allow the formation of carbon-carbon bonds between the aromatic ring and various coupling partners.
1-Fluoro-4-iodobenzene is considered a hazardous material. It is irritating to the skin, eyes, and respiratory system. Exposure can cause coughing, shortness of breath, and eye irritation.
Irritant